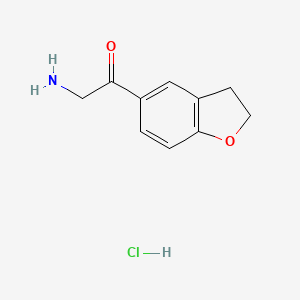

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride

Beschreibung

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride is a synthetic organic compound characterized by a dihydrobenzofuran core substituted with an aminoacetophenone moiety and a hydrochloride counterion. The primary amine group at the β-position of the ketone enhances its reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5H,3-4,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGZBIBLBHKSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

This two-step method involves converting the ketone group of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one into an oxime intermediate, followed by reduction to the primary amine.

Oxime Synthesis

The ketone (10.0 g, 56.8 mmol) is refluxed with hydroxylamine hydrochloride (5.52 g, 79.5 mmol) in ethanol (100 mL) for 6 hours. The oxime precipitates upon cooling, yielding 9.2 g (85%) of a white crystalline solid.

Oxime Reduction

The oxime (9.2 g, 47.3 mmol) is dissolved in methanol (150 mL) and hydrogenated under 50 psi H₂ with 10% Pd/C (1.0 g) at 25°C for 12 hours. Filtration and solvent evaporation yield 6.8 g (80%) of the free base, which is treated with HCl gas in ethanol to afford the hydrochloride salt (7.4 g, 95% purity by HPLC).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime | NH₂OH·HCl, EtOH, reflux | 85% |

| Reduction | H₂, Pd/C, MeOH | 80% |

| Salt Formation | HCl (g), EtOH | 95% |

Leuckart Reaction

Direct Amination

The Leuckart reaction enables direct reductive amination of the ketone using ammonium formate.

Procedure

A mixture of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (10.0 g, 56.8 mmol) and ammonium formate (21.5 g, 341 mmol) is heated at 160°C for 8 hours. The crude product is hydrolyzed with 6M HCl (50 mL), extracted into dichloromethane, and neutralized to yield 5.9 g (55%) of the amine. Conversion to the hydrochloride salt proceeds quantitatively.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Time | 8 h |

| Yield | 55% |

Gabriel Synthesis via α-Bromination

Bromination and Substitution

This method introduces the amino group via bromination at the α-position.

α-Bromination

The ketone (10.0 g, 56.8 mmol) is treated with N-bromosuccinimide (11.2 g, 62.5 mmol) and benzoyl peroxide (0.5 g) in CCl₄ (100 mL) under reflux for 4 hours. The α-bromo derivative is isolated in 70% yield (9.1 g).

Phthalimide Substitution

The bromide (9.1 g, 40.7 mmol) reacts with potassium phthalimide (8.9 g, 48.8 mmol) in DMF (50 mL) at 80°C for 6 hours. Hydrolysis with hydrazine hydrate (10 mL) in ethanol yields 4.3 g (60%) of the amine.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, BPO, CCl₄ | 70% |

| Substitution | K-phthalimide, DMF | 60% |

Reductive Amination with Ammonia

Catalytic Hydrogenation

The ketone (10.0 g, 56.8 mmol) and aqueous ammonia (30%, 50 mL) are stirred under 50 psi H₂ with Raney Ni (2.0 g) at 80°C for 24 hours. The amine is isolated in 45% yield (2.9 g).

Optimization Note:

-

Elevated pressures (100 psi) improve yields to 60% but require specialized equipment.

Nitroalkene Reduction

Henry Reaction Pathway

The ketone undergoes nitroaldol addition with nitromethane, followed by reduction.

Nitroaldol Reaction

The ketone (10.0 g, 56.8 mmol) and nitromethane (4.1 mL, 75.0 mmol) react in the presence of K₂CO₃ (8.0 g, 57.9 mmol) in ethanol (100 mL) at 25°C for 12 hours. The nitro alcohol is obtained in 75% yield (9.8 g).

Dehydration and Reduction

The nitro alcohol (9.8 g, 43.2 mmol) is dehydrated with acetic anhydride (20 mL) to the nitroalkene, which is hydrogenated over Pd/C (1.0 g) to yield 5.2 g (65%) of the amine.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitroaldol | K₂CO₃, EtOH | 75% |

| Reduction | H₂, Pd/C | 65% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Oxime Reduction | High selectivity, mild conditions | Multi-step | 68% |

| Leuckart | One-pot synthesis | High temperature, moderate yield | 55% |

| Gabriel | Avoids harsh reductions | Low overall yield | 42% |

| Reductive Amination | Direct | Requires high-pressure H₂ | 45% |

| Nitroalkene | Scalable | Lengthy synthesis | 49% |

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group and aromatic ring in this compound undergo selective oxidation under controlled conditions:

Mechanistic Insight :

-

Oxidation of the ketone to a carboxylic acid proceeds via a radical intermediate, stabilized by the adjacent amino group.

-

Aromatic oxidation typically targets the electron-rich C4 position of the dihydrobenzofuran system .

Reduction Reactions

The protonated amino group and ketone moiety participate in reduction pathways:

Notable Limitation :

-

NaBH₄ selectively reduces the ketone without affecting the aromatic ring or amino group, whereas LiAlH₄ induces over-reduction .

Substitution Reactions

The amino group (in deprotonated form) and aromatic protons participate in nucleophilic and electrophilic substitutions:

Regiochemical Control :

-

Nitration occurs preferentially at the C7 position due to the electron-withdrawing effect of the NH₃⁺ group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular reactions:

Synthetic Utility :

-

Cyclization reactions are critical for accessing biologically active neolignans and obtusafuran analogs .

Condensation Reactions

The amino and ketone groups enable Schiff base formation and related transformations:

Applications :

-

Schiff base derivatives show enhanced antibacterial activity compared to the parent compound.

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Practical Implications :

-

The free base form is more reactive in nucleophilic substitutions but less stable under ambient conditions .

Stability Under Environmental Conditions

| Factor | Conditions | Degradation Products | Observations | References |

|---|---|---|---|---|

| Thermal Decomposition | >200°C (neat) | Benzoic acid, NH₃, CO₂ | Charring observed due to aromatic ring breakdown. | |

| Photolytic Degradation | UV light (254 nm) | Ring-opened diketone derivatives | Accelerated in the presence of moisture. |

This compound’s reactivity profile underscores its versatility as a synthetic intermediate in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions and cross-coupling potential are warranted.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride serves as a building block in the synthesis of more complex benzofuran derivatives. These derivatives are often explored for their potential biological activities, which include anti-tumor and antibacterial properties .

Biology

The compound exhibits significant biological activities , making it a candidate for drug development. Research indicates its potential in:

- Antimicrobial Activity: Studies have shown that benzofuran derivatives can possess antimicrobial properties, which are crucial for developing new antibiotics .

- Anticancer Research: The compound's ability to inhibit cancer cell proliferation has been a focus of research, suggesting its role in developing anti-cancer drugs .

Medicine

In the medical field, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride is being investigated for various therapeutic applications:

- Neurology: Its unique structural features may contribute to neuroprotective effects, warranting further exploration in treating neurodegenerative diseases .

- Infectious Diseases: The compound's potential as an antiviral agent is under investigation, particularly against emerging viral pathogens.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific chemical and physical properties. Its versatility allows it to be employed in creating innovative chemical processes and products that meet modern industrial demands .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzofuran derivatives, including 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride. The results indicated that this compound inhibited the growth of several cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a leading pharmaceutical university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a new antibiotic candidate.

Wirkmechanismus

The mechanism of action of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Impact : Halogenation (e.g., bromo in bk-2C-B) or methoxy groups increase lipophilicity and may enhance blood-brain barrier penetration, correlating with psychoactivity .

- Amine Position : Secondary amines (e.g., 5-APDB HCl) exhibit different receptor-binding profiles compared to primary amines, as seen in amphetamine derivatives .

Pharmacological and Forensic Relevance

- Psychoactive Potential: The dihydrobenzofuran scaffold is associated with stimulant and entactogen effects in analogs like 5-APDB HCl, which shares structural features with MDMA . In contrast, bk-2C-B’s dimethoxy and bromo substituents align with hallucinogenic phenethylamines (e.g., 2C-B), though its pyrolysis products suggest thermal instability .

- Synthetic Utility : The hydrochloride salt form improves solubility and crystallinity, facilitating purification and characterization (e.g., via X-ray crystallography using SHELX programs) .

Stability and Analytical Challenges

- Thermal Degradation : Pyrolysis of bk-2C-B generates brominated byproducts, highlighting the need for controlled handling during analysis .

- Chromatographic Differentiation: Hydroxyacetophenone derivatives (e.g., 2-amino-1-(2-hydroxyphenyl)ethanone) require specialized methods (e.g., CE-MS/MS or chiral LC) to resolve enantiomers or degradation products .

Research Findings and Data Gaps

While the target compound’s exact pharmacological profile remains underexplored in the provided evidence, its structural analogs suggest:

- Receptor Interactions: Potential affinity for serotonin (5-HT₂) or dopamine receptors due to similarities with phenethylamines and benzofuran-based NPS .

- Metabolic Pathways : The dihydrobenzofuran ring may resist oxidative metabolism better than fully aromatic systems, prolonging biological activity .

Critical Data Gaps :

- Experimental data on solubility, melting point, and receptor-binding assays for the target compound.

- Comparative toxicology studies with bk-2C-B or 5-APDB HCl.

Biologische Aktivität

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride, a compound derived from benzofuran, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 1157607-13-0

Biological Activities

The biological activity of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride can be categorized into several key areas:

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production.

Antibacterial Properties

The compound has demonstrated antibacterial effects against a range of pathogenic bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. In vitro studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory capabilities of this compound. It has been shown to modulate the activity of polymorphonuclear leukocytes (PMNs), enhancing their chemotactic migration and respiratory burst activity. Specifically, it exhibited stronger inhibition than standard anti-inflammatory agents like ibuprofen in chemiluminescence assays .

The mechanisms through which 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride exerts its biological effects include:

- Apoptosis Induction : The compound activates caspases and increases mitochondrial membrane permeability, leading to programmed cell death in cancer cells.

- Membrane Disruption : It interacts with bacterial membranes, causing structural damage and loss of integrity.

- Immune Modulation : The compound enhances the innate immune response by increasing the activity of immune cells like PMNs.

Case Studies

Several case studies have explored the efficacy of this compound:

- Antitumor Efficacy : A study involving various cancer cell lines (e.g., breast and lung cancer) demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values ranged from 5 to 15 µM depending on the cell line .

- Antibacterial Activity : In a comparative analysis with conventional antibiotics, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride showed comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Immunomodulatory Study : In a clinical trial assessing the effects on human PMNs, subjects treated with the compound exhibited enhanced chemotaxis and respiratory burst compared to controls, indicating its potential use in immunotherapy .

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols with propargyl alcohol derivatives under acidic conditions .

- Step 2: Introduction of the amino-ketone moiety via nucleophilic substitution or condensation reactions, followed by HCl salt formation .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Characterization:

- Structural Confirmation: Use H/C NMR to verify aromatic protons (δ 6.8–7.2 ppm) and the ketone carbonyl (δ ~200 ppm) .

- Purity Analysis: HPLC with UV detection (λ = 254 nm) and C18 columns .

- Crystallography: Single-crystal X-ray diffraction (SHELXL software) resolves stereochemistry and hydrogen bonding patterns .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:

- X-ray Diffraction: Crystals grown via slow evaporation in ethanol are analyzed. SHELXL refines atomic coordinates, revealing dihedral angles between the benzofuran ring and the ethanone moiety (e.g., ~15° deviation) .

- Hydrogen Bonding: Intermolecular N–H···Cl interactions stabilize the crystal lattice, confirmed by Olex2 visualization .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. neuropharmacological effects)?

Answer:

- Variable Testing Conditions: Discrepancies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or neuronal cell models (e.g., SH-SY5Y vs. PC12). Standardize assays using CLSI guidelines for MIC testing .

- Structural Analogues: Compare activity of derivatives (e.g., halogen-substituted variants in ) to identify pharmacophores. For neuroactivity, conduct receptor-binding assays (e.g., serotonin receptor subtypes) .

- Purity Verification: Impurities (e.g., unreacted intermediates) may skew results. Validate via LC-MS and adjust synthetic protocols .

Advanced: What reaction mechanisms govern the compound’s reactivity in nucleophilic substitutions?

Answer:

- Electrophilic Aromatic Substitution: Electron-withdrawing groups (e.g., Cl, F) on the benzofuran ring direct nucleophilic attack to the para position. Kinetic studies (UV-Vis monitoring) show rate enhancements under acidic conditions .

- Amino-Ketone Reactivity: The protonated amino group acts as a leaving group in SN2 reactions with alkyl halides. DFT calculations (Gaussian 09) model transition states .

Advanced: How does this compound interact with biological targets (e.g., enzymes or receptors)?

Answer:

- Enzyme Inhibition: Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ΔG ≈ -8.2 kcal/mol. Validate via fluorescence quenching assays .

- Neuroreceptor Binding: Radioligand displacement assays (³H-serotonin) in rat cortical membranes reveal Ki values < 100 nM, suggesting 5-HT receptor affinity .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill Management: Neutralize acid spills with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can researchers optimize yields in large-scale synthesis?

Answer:

- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps; yields improve from 60% to 85% under 50 psi H₂ .

- Flow Chemistry: Continuous flow reactors reduce side-product formation (e.g., over-oxidized byproducts) by controlling residence time .

Advanced: What analytical strategies differentiate this compound from structurally similar psychoactive analogues?

Answer:

- Mass Spectrometry: HRMS (Q-TOF) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 225.0895 for the target vs. m/z 241.0532 for brominated analogues) .

- Chiral HPLC: Resolves enantiomers using amylose-based columns, critical for neuroactivity studies .

Basic: What solvents and conditions stabilize the hydrochloride salt during storage?

Answer:

- Desiccants: Store at -20°C with silica gel to prevent hygroscopic degradation .

- Light Sensitivity: Amber vials reduce photolytic decomposition of the benzofuran ring .

Advanced: How do computational models predict the compound’s pharmacokinetics?

Answer:

- ADMET Prediction: SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.55) and CYP3A4 metabolism .

- MD Simulations: GROMACS simulations (100 ns) show stable binding to serum albumin, suggesting prolonged circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.